molecular formula C18H32 B167621 1,3-dicyclohexylcyclohexane CAS No. 1706-50-9

1,3-dicyclohexylcyclohexane

Cat. No.: B167621
CAS No.: 1706-50-9
M. Wt: 248.4 g/mol
InChI Key: JBQRJHVXZMSLNH-UHFFFAOYSA-N
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Description

1,3-Dicyclohexylcyclohexane (C₁₈H₃₂) is a fully saturated hydrocarbon featuring two cyclohexyl groups attached to a central cyclohexane ring at the 1 and 3 positions. It is synthesized via catalytic hydrogenation of 3,5-diphenylcyclohexenone at 240°C under 50 atm hydrogen pressure, yielding two isomeric forms with distinct physical properties:

  • Isomer 1: Melting point (m.p.) = 66°C
  • Isomer 2: Boiling point (b.p.) = 202°C at 14 mmHg.

The compound’s rigid, sterically hindered structure contributes to its stability and unique physicochemical behavior.

Properties

CAS No.

1706-50-9

Molecular Formula

C18H32

Molecular Weight

248.4 g/mol

IUPAC Name

1,3-dicyclohexylcyclohexane

InChI

InChI=1S/C18H32/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h15-18H,1-14H2

InChI Key

JBQRJHVXZMSLNH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2CCCC(C2)C3CCCCC3

Canonical SMILES

C1CCC(CC1)C2CCCC(C2)C3CCCCC3

Other CAS No.

1706-50-9

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers: 1,4-Dicyclohexylcyclohexane

1,4-Dicyclohexylcyclohexane (C₁₈H₃₂), a positional isomer of the target compound, differs in the substitution pattern on the central cyclohexane ring. Key differences include:

Property 1,3-Dicyclohexylcyclohexane 1,4-Dicyclohexylcyclohexane
Hydrogen Mobility Lower (due to steric strain) Higher (reduced steric hindrance)
Second Moment (NMR) Not reported 1.4 × 10⁻²³ cm² (experimental)

The 1,4-isomer exhibits greater molecular flexibility, as evidenced by its higher hydrogen mobility, which correlates with reduced steric constraints.

Chain-Length Variants: 1,3-Dicyclohexylpropane

1,3-Dicyclohexylpropane (C₁₅H₂₈, CAS 3178-24-3) replaces the central cyclohexane ring with a propane chain. Key distinctions:

Property This compound 1,3-Dicyclohexylpropane
Molecular Weight 236.45 g/mol 208.39 g/mol
Safety Profile No acute toxicity reported Requires respiratory protection during handling

The propane backbone reduces steric bulk, likely lowering the boiling point compared to the cyclohexane-based analog.

Substituent-Type Variants: Dimethylcyclohexanes

Simpler dimethylcyclohexanes (e.g., 1,3-dimethylcyclohexane, C₈H₁₆) highlight the impact of substituent size:

Property This compound 1,3-Dimethylcyclohexane (cis)
Boiling Point 202°C (14 mmHg) 215–219°C (at 1 atm)
Density Not reported 0.838–0.843 g/cm³

Despite its higher molecular weight, this compound’s bulky substituents reduce volatility compared to smaller methyl derivatives.

Functionalized Analogs: Cyclohexylamine Derivatives

Compounds like 1-[3-(N,N-dicyclohexylamino)-propyl]-3,7-dimethylxanthine (C₂₄H₃₉N₅O₂, ) introduce polar functional groups:

Property This compound Cyclohexylamine Derivative (10d)
Reactivity Inert (alkane) Basic (amine functionality)
Applications Model for steric studies Pharmaceutical intermediates

The amine group in 10d enhances solubility in polar solvents, contrasting with the hydrophobicity of this compound.

Environmental Impact

While this compound lacks explicit environmental screening data, related cyclohexane derivatives provide context:

Compound Long-Term ESL (ppb) Short-Term ESL (ppb)
Cyclohexane 100 1000
This compound Not available Not available

The compound’s low volatility and high molecular weight suggest slower environmental degradation compared to cyclohexane.

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